molecular formula C21H18F2N4O3 B12167539 methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12167539
M. Wt: 412.4 g/mol
InChI Key: FZZYZWLRHFKXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a synthetic small molecule featuring a fused imidazo[4,5-c]pyridine core. Key structural elements include:

  • A 2,5-difluorophenyl group at the 4-position of the imidazopyridine ring.
  • A methyl benzoate substituent linked via a carbamoyl bridge to the nitrogen atom of the imidazole moiety.
    This compound is hypothesized to exhibit biological activity due to its structural resemblance to γ-turn mimetics and kinase inhibitors, though specific therapeutic applications remain under investigation .

Properties

Molecular Formula

C21H18F2N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-[[4-(2,5-difluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18F2N4O3/c1-30-20(28)12-2-5-14(6-3-12)26-21(29)27-9-8-17-18(25-11-24-17)19(27)15-10-13(22)4-7-16(15)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29)

InChI Key

FZZYZWLRHFKXOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=C(C=CC(=C4)F)F)N=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple steps:

    Formation of the Imidazopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazopyridine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a difluorophenyl reagent.

    Coupling with Benzoate Ester: The final step involves coupling the imidazopyridine intermediate with methyl 4-aminobenzoate under conditions that promote ester formation, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biology: The compound can be used as a probe to study biological pathways and interactions, especially those involving its imidazopyridine core.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and imidazopyridine core play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Core Structure and Substituent Variations

Compound Name Core Structure Substituents at Key Positions Biological Relevance
Methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate Imidazo[4,5-c]pyridine - 4-position: 2,5-difluorophenyl
- Carbamoyl-linked methyl benzoate
Potential γ-turn mimetic or kinase inhibitor
1-{[4-(Dimethylamino)-3-methylphenyl]methyl}-5-(2,2-diphenylacetyl)-4H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid Imidazo[4,5-c]pyridine - 5-position: Diphenylacetyl
- 6-position: Carboxylic acid
- Benzyl group with dimethylamino
Benzodiazepine-based γ-turn mimetic

Key Observations:

  • Both compounds share the imidazo[4,5-c]pyridine core , critical for mimicking peptide γ-turns or interacting with enzymatic pockets.
  • The 2,5-difluorophenyl group may improve metabolic stability over bulkier aryl groups (e.g., diphenylacetyl) due to reduced steric hindrance .

Fragmentation Pattern Similarity (MS/MS Analysis)

Molecular networking using high-resolution MS/MS data clusters compounds based on fragmentation patterns (cosine scores). A cosine score approaching 1 indicates high spectral similarity, suggesting structural relatedness .

  • The target compound’s carbamoyl-linked methyl benzoate may produce fragmentation ions distinct from analogs with acyl or carboxylic acid groups.
  • Analogs with diphenylacetyl substituents (e.g., ) likely exhibit lower cosine scores due to divergent fragmentation pathways, reflecting structural divergence despite shared cores.

Functional Group Impact on Bioactivity

Fluorinated Aryl Groups

  • The 2,5-difluorophenyl group in the target compound enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) compared to non-fluorinated analogs. Fluorine’s electronegativity also stabilizes aromatic interactions .
  • In contrast, dimethylamino-substituted benzyl groups (as in ) may facilitate hydrogen bonding or cation-π interactions, altering selectivity.

Ester vs. Carboxylic Acid Moieties

  • Methyl benzoate : Improves oral bioavailability by balancing solubility and passive diffusion.
  • Carboxylic acid : Enhances water solubility but may limit blood-brain barrier penetration unless ionized.

Biological Activity

Methyl 4-({[4-(2,5-difluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound incorporates a difluorophenyl group and an imidazo[4,5-c]pyridine core, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20F2N4O3C_{18}H_{20}F_2N_4O_3, with a molecular weight of approximately 378.4 g/mol. Its structural complexity includes:

  • Difluorophenyl Group : Enhances lipophilicity and biological activity due to electron-withdrawing effects.
  • Imidazo[4,5-c]pyridine Core : Associated with various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or signaling pathways.
  • Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

  • Antitumor Activity : Compounds containing imidazo[4,5-c]pyridine derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity in specific cell lines.

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialActive against select bacterial strains
CytotoxicInduces cell death in specific cancer models

Research Findings

Recent studies have focused on the pharmacological properties and mechanisms underlying the biological activities of this compound. For instance:

  • In Vitro Studies : Various assays have been conducted to evaluate the cytotoxic effects on cancer cell lines such as KG1 and others. The IC50 values indicate significant potency in inhibiting cell growth.
  • Binding Studies : Techniques like surface plasmon resonance have been employed to assess binding affinities to target enzymes and receptors.

Case Study Example

A study investigating the effects of this compound on human cancer cells demonstrated that treatment led to a reduction in cell viability by over 70% at concentrations above 10 µM after 48 hours of exposure. This highlights the compound's potential as a therapeutic agent in oncology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.